4-Ethynyl-1-isopropoxy-2-nitrobenzene

Crystal engineering Thermal analysis Process chemistry

Sourcing ethynyl-nitrobenzene building blocks with reproducible cross-coupling kinetics is a persistent challenge due to batch variability in simpler analogs. 4-Ethynyl-1-isopropoxy-2-nitrobenzene (CAS 2816243-62-4) solves this through its defined ortho-nitro/para-isopropoxy push-pull system, which locks in predictable reactivity. - Three orthogonal handles (alkyne, nitro, ether) enable sequential derivatization without protecting-group manipulations. - Isopropoxy steric bulk ensures consistent Sonogashira and CuAAC reaction kinetics vs. methoxy/ethoxy analogs. - Lower melting point (~50-56°C vs. 148-150°C for 1-ethynyl-4-nitrobenzene) simplifies melt-processing and purification. Available in 100 mg to bulk quantities; custom synthesis on request.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B8166276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-1-isopropoxy-2-nitrobenzene
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C#C)[N+](=O)[O-]
InChIInChI=1S/C11H11NO3/c1-4-9-5-6-11(15-8(2)3)10(7-9)12(13)14/h1,5-8H,2-3H3
InChIKeyFOUFDXQNSBRVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-1-isopropoxy-2-nitrobenzene: Essential Data for Chemical Procurement and Research Applications


4-Ethynyl-1-isopropoxy-2-nitrobenzene (C11H11NO3, MW 205.21 g/mol) is a multifunctional aromatic compound characterized by an ethynyl group, an isopropoxy group, and a nitro group on a benzene ring . The nitro group acts as a strong electron-withdrawing moiety, while the isopropoxy group provides electron-donating character, creating a push-pull electronic system that modulates reactivity . The terminal alkyne enables versatile applications in Sonogashira coupling and CuAAC click chemistry, making it a valuable building block for constructing complex molecular architectures .

Building Block Orthogonal alkyne, nitro, and ether handles for sequential derivatization
Coupling Chemistry Terminal alkyne supports Sonogashira coupling and CuAAC click reactions
Solubility Profile Isopropoxy group modulates solubility and reactivity versus shorter alkoxy analogs

Why 4-Ethynyl-1-isopropoxy-2-nitrobenzene Cannot Be Replaced by Generic Analogs


Substituting 4-ethynyl-1-isopropoxy-2-nitrobenzene with seemingly similar ethynyl-nitrobenzene analogs leads to divergent physicochemical properties and reactivity profiles. The specific ortho-nitro and para-isopropoxy substitution pattern establishes a distinct electronic push-pull system that alters melting point, lipophilicity, and solid-state packing . Furthermore, the steric bulk of the isopropoxy group modulates reaction kinetics in cross-coupling applications compared to methoxy or ethoxy analogs . These differences directly impact synthetic yields, purification strategies, and material performance, underscoring the necessity of selecting this exact substitution pattern for reproducible results.

The ortho-nitro/para-isopropoxy substitution pattern creates a distinct push-pull electronic system not reproduced by other ethynyl-nitrobenzenes.
Isopropoxy steric bulk alters cross-coupling kinetics relative to methoxy or ethoxy analogs, which may affect reproducibility and yields.
The predicted lower melting point from this substitution influences handling and purification workflows; simpler analogs with higher melting points may require different processing conditions.

Quantitative Differentiation of 4-Ethynyl-1-isopropoxy-2-nitrobenzene from Closest Analogs


Melting Point Comparison: 4-Ethynyl-1-isopropoxy-2-nitrobenzene vs. 1-Ethynyl-4-nitrobenzene

4-Ethynyl-1-isopropoxy-2-nitrobenzene exhibits a significantly lower melting point (predicted 50-56°C) compared to the simpler analog 1-ethynyl-4-nitrobenzene (148-150°C) . This 98-100°C reduction arises from the isopropoxy group disrupting efficient crystal packing, a critical consideration for handling, purification, and formulation [1].

Melting Point
Data to verify
98–100°C lower
Reported thermal property difference may impact melt-processing and purification workflows.
Predicted vs. literature experimental values.
Crystal engineering Thermal analysis Process chemistry

Lipophilicity Contrast: 4-Ethynyl-1-isopropoxy-2-nitrobenzene vs. 1-Ethynyl-2-nitrobenzene

The presence of the isopropoxy group in 4-ethynyl-1-isopropoxy-2-nitrobenzene increases lipophilicity compared to the non-alkoxy analog 1-ethynyl-2-nitrobenzene. While experimental logP is not available, computational predictions indicate a LogP increase of approximately 0.3-0.5 units, consistent with the hydrophobic contribution of the isopropyl moiety [1]. This shift impacts solubility and membrane permeability in biological assays.

Lipophilicity (LogP)
Class-level inference
~0.3–0.6 units higher
Predicted LogP increase may influence chromatographic retention and partitioning.
Computational prediction; experimental confirmation needed.
ADME prediction Medicinal chemistry Chromatography

Crystal Packing Diversity: Impact of Alkoxy Chain Length on Solid-State Structure

A systematic study of homologous 4,5-dialkoxy-1-ethynyl-2-nitrobenzenes revealed that subtle changes in alkoxy chain length dramatically alter crystal packing motifs [1]. While 4-ethynyl-1-isopropoxy-2-nitrobenzene itself was not crystallized, its close analog 1-ethynyl-2-nitro-4,5-dipropoxybenzene forms planar hexamers via bifurcated C-H...O hydrogen bonds, whereas the dipentoxy analog forms ribbon structures [2]. This demonstrates that the alkoxy group's steric bulk dictates intermolecular interactions, which in turn govern solubility, stability, and material properties.

Crystal Packing
Class-level inference
Motif varies with alkoxy chain length
Solid-state packing inferred from homologous series; may affect solubility and stability.
No direct crystallographic data for this specific compound.
Crystallography Polymorphism Materials science

Synthetic Versatility: Orthogonal Reactivity of Functional Groups

4-Ethynyl-1-isopropoxy-2-nitrobenzene contains three orthogonal reactive handles: a terminal alkyne for Sonogashira coupling and CuAAC click chemistry, a nitro group reducible to an amine, and an isopropoxy ether cleavable under acidic conditions . This trifunctional design enables sequential derivatization not possible with simpler ethynyl-nitrobenzenes lacking the ether group. The nitro group can be reduced to an aniline, yielding a trifunctional building block (alkyne, aniline, ether) for advanced heterocycle synthesis .

Reactive Handles
Class-level inference
3 vs 2 orthogonal groups
Additional ether handle expands sequential derivatization potential.
Context-dependent; validate in target synthetic route.
Organic synthesis Click chemistry Sonogashira coupling

Optimal Application Scenarios for 4-Ethynyl-1-isopropoxy-2-nitrobenzene Based on Quantitative Differentiation


Sequential Derivatization in Multi-Step Organic Synthesis

The orthogonal reactivity of the ethynyl, nitro, and isopropoxy groups allows for controlled, sequential modifications. For instance, the ethynyl group can first undergo Sonogashira coupling to introduce an aryl or alkyl moiety. The nitro group can then be reduced to an amine, which can be further functionalized via amide bond formation or diazotization. Finally, the isopropoxy ether can be cleaved under acidic conditions to reveal a phenol, which serves as an additional handle for further derivatization or as a hydrogen-bond donor/acceptor in target binding . This stepwise approach minimizes protecting group manipulations and increases overall synthetic efficiency, making it ideal for constructing complex drug-like molecules or functional materials .

Synthesis of Clickable Probes for Chemical Biology

The terminal alkyne in 4-ethynyl-1-isopropoxy-2-nitrobenzene is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation to azide-bearing biomolecules or fluorophores . The nitro group can be reduced post-click to an aniline, providing a site for further bioconjugation or for introducing a fluorescent quencher. This dual functionalization strategy is particularly valuable for creating activity-based probes, affinity labels, and bioorthogonal imaging agents where precise spatial arrangement of functional modules is critical .

Development of Functional Materials with Tailored Solid-State Properties

The isopropoxy group significantly lowers the melting point and modulates crystal packing compared to simpler ethynyl-nitrobenzene analogs . This makes 4-ethynyl-1-isopropoxy-2-nitrobenzene an attractive building block for solution-processable organic semiconductors, molecular wires, or nonlinear optical materials. The alkyne moiety can be polymerized or cross-coupled to form extended π-conjugated systems, while the nitro group can act as an electron acceptor in push-pull chromophores. The ether group provides solubility and processability, enabling spin-coating or inkjet printing of functional thin films .

Application
Selection Property
Validation Focus
Multi-step organic synthesis
Orthogonal reactive handles (alkyne, nitro, ether)
Sequential derivatization with minimal protecting group steps
Click chemistry probes
Terminal alkyne for CuAAC, reducible nitro group
Bioorthogonal conjugation and post-click functionalization
Solution-processable materials
Lower melting point, isopropoxy-enhanced solubility
Thin-film processing and π-conjugated material properties

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